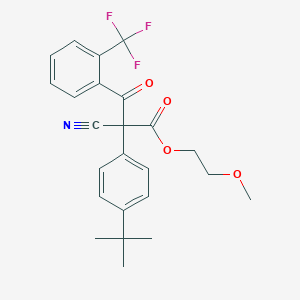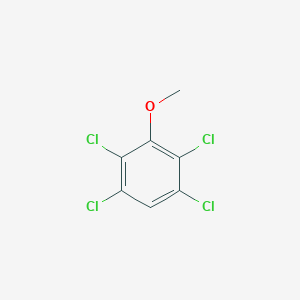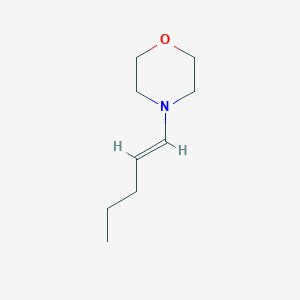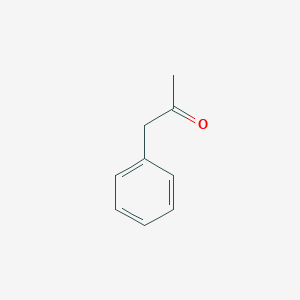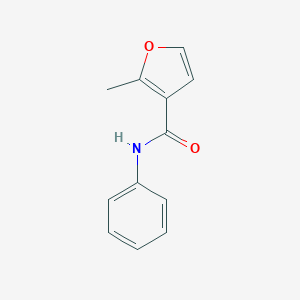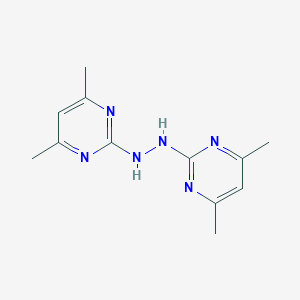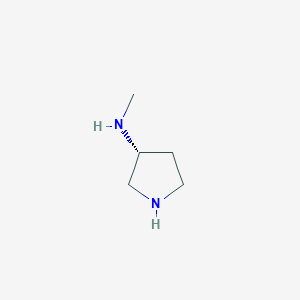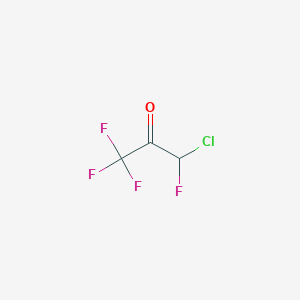
Hexandraside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexandraside B is a chemical compound that belongs to the class of saponins. It is a triterpenoid glycoside that is found in the root of the plant Polygala tenuifolia. Hexandraside B has been studied extensively due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Manilkara hexandra, a plant traditionally used in medicine, has been studied for its in vitro antioxidant potentials. The leaf and bark methanolic extracts of M. hexandra were analyzed, revealing significant antioxidant activities through various assays. The leaf methanolic extract displayed notably higher antioxidant potentials and total phenolic content than the bark extract, indicating its potential application in health and wellness sectors for its antioxidant properties (Dutta & Ray, 2020).
Pharmacognostic Studies
Pharmacognostic studies of M. hexandra have provided valuable insights into its macroscopic and microscopic properties. These studies, focusing on the leaf anatomy, revealed the presence of anomocytic stomata, unicellular trichomes, pitted pericyclic fibers, and spiral xylem vessels. Such detailed characterization aids in the identification of M. hexandra for potential therapeutic uses and contributes to the acceptability of herbal drugs in the modern regulatory landscape (Dave, Nagani, & Chanda, 2010).
Antihypertensive Activity
Research on Leersia hexandra, a plant used in traditional medicine, including for hypertension, demonstrated significant antihypertensive effects. In a study, the aqueous extract of L. hexandra effectively reduced mean arterial pressure in ethanol-induced hypertensive rats. This study validates the empirical use of L. hexandra in treating hypertension and opens avenues for developing natural antihypertensive therapies (Bilanda et al., 2019).
Antimicrobial Potential
The antimicrobial potential of M. hexandra leaf extracts has been evaluated, demonstrating significant activity against a range of bacterial and fungal strains. This study, which used various extraction methods, highlighted the concentration-dependent effectiveness of these extracts, particularly against bacterial strains, suggesting potential applications in antimicrobial treatments (Sumitra & Jigna, 2010).
Gastric Ulcer Healing Properties
M. hexandra has been reported to exert a preventive effect in various experimental ulcer models. A study assessing the gastric ulcer healing activity of M. hexandra's methanolic stem bark extract found significant amelioration of acetic acid-induced gastric lesions in rats. This suggests its potential as a therapeutic alternative in managing gastric ulcers (Garabadu, Singh, & Gautam, 2020).
Propiedades
Número CAS |
128988-54-5 |
|---|---|
Nombre del producto |
Hexandraside B |
Fórmula molecular |
C41H52O21 |
Peso molecular |
880.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1 |
Clave InChI |
SCGIMZSPRPPEMA-AYTNJEMSSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
Otros números CAS |
128988-54-5 |
Sinónimos |
anhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside hexandraside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



